(2S)-1-(ethanesulfonyl)-2-methylpiperazine

Catalog No.
S842276
CAS No.
1225062-96-3
M.F
C7H16N2O2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-(ethanesulfonyl)-2-methylpiperazine

CAS Number

1225062-96-3

Product Name

(2S)-1-(ethanesulfonyl)-2-methylpiperazine

IUPAC Name

(2S)-1-ethylsulfonyl-2-methylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

BOSBMDOCEQZSDP-ZETCQYMHSA-N

SMILES

CCS(=O)(=O)N1CCNCC1C

Canonical SMILES

CCS(=O)(=O)N1CCNCC1C

Isomeric SMILES

CCS(=O)(=O)N1CCNC[C@@H]1C
  • Functional Groups: The molecule contains two key functional groups: ethanesulfonyl and piperazine. Ethanesulfonyl is a sulfonyl group, which can participate in hydrogen bonding and can influence the molecule's solubility. Piperazine is a common heterocyclic ring structure found in many biologically active molecules.
  • Potential Applications: Based on the presence of the piperazine ring, (2S)-1-(ethanesulfonyl)-2-methylpiperazine could potentially have applications in areas where other piperazine-containing molecules are used. This includes research on:
    • Ion Channels: Some piperazine derivatives can modulate the activity of ion channels, which are essential for nerve impulse transmission and other cellular functions .
    • G Protein-Coupled Receptors (GPCRs): A number of drugs targeting GPCRs utilize a piperazine scaffold . These receptors are involved in a wide range of physiological processes, and (2S)-1-(ethanesulfonyl)-2-methylpiperazine could be investigated for its potential to interact with them.
  • Stereochemistry: The molecule has a designated stereocenter (2S), which means its biological activity could be dependent on its 3D configuration. This would be an important consideration for further research.

(2S)-1-(ethanesulfonyl)-2-methylpiperazine is a chemical compound classified as a piperazine derivative. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The presence of an ethanesulfonyl group attached to the nitrogen atom enhances its solubility and reactivity, making it an interesting candidate for various biological and pharmaceutical applications.

The chemical reactivity of (2S)-1-(ethanesulfonyl)-2-methylpiperazine can be attributed to its functional groups. The piperazine ring can undergo various reactions, including:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amine groups can participate in acid-base chemistry, influencing the compound's solubility and biological activity.
  • Formation of Sulfonamides: The ethanesulfonyl group can react with amines to form sulfonamide derivatives, which are significant in medicinal chemistry due to their antibacterial properties.

These reactions are crucial for its potential applications in drug development and synthesis.

(2S)-1-(ethanesulfonyl)-2-methylpiperazine exhibits various biological activities, primarily due to its amine functional groups. Compounds containing piperazine rings are often associated with diverse pharmacological effects, including:

  • Antidepressant Activity: Piperazine derivatives have been studied for their potential use in treating depression and anxiety disorders.
  • Antimicrobial Properties: The sulfonyl group contributes to the compound's ability to inhibit bacterial growth, making it a candidate for antibiotic development.
  • Neuroactive Effects: Some studies suggest that piperazine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of (2S)-1-(ethanesulfonyl)-2-methylpiperazine typically involves several steps:

  • Formation of the Piperazine Ring: This can be achieved through the reaction of 1,2-dichloroethane with ammonia or primary amines.
  • Sulfonylation Reaction: The piperazine derivative is then treated with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

These methods highlight the importance of controlling reaction conditions to achieve high yields and purity.

(2S)-1-(ethanesulfonyl)-2-methylpiperazine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new medications targeting mental health disorders or bacterial infections.
  • Chemical Research: This compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Biological Studies: Its biological activity makes it suitable for research into mechanisms of action for neuroactive compounds.

Interaction studies involving (2S)-1-(ethanesulfonyl)-2-methylpiperazine focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:

  • High-throughput Screening: To identify potential interactions with various receptors or enzymes.
  • Molecular Docking Studies: To predict how the compound interacts at a molecular level with target proteins.
  • In vitro Assays: To evaluate biological activity and selectivity against different cell lines.

Such studies are critical for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with (2S)-1-(ethanesulfonyl)-2-methylpiperazine, including:

Compound NameStructure TypeNotable Properties
1-(4-fluorophenyl)piperazinePiperazine derivativeAntidepressant activity
1-(4-methylphenyl)piperazinePiperazine derivativeNeuroactive effects
N-benzylpiperazinePiperazine derivativeAntimicrobial properties
4-(2-aminoethyl)morpholineMorpholine derivativeAnticancer activity

Uniqueness

(2S)-1-(ethanesulfonyl)-2-methylpiperazine is unique due to its specific combination of an ethanesulfonyl group and a methyl substituent on the piperazine ring. This configuration may enhance its solubility and biological activity compared to other piperazines, potentially leading to novel therapeutic applications not found in similar compounds.

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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